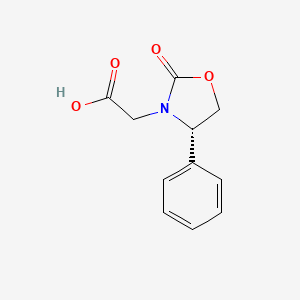

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

Description

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features an oxazolidine ring, a phenyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and synthesis processes.

Properties

IUPAC Name |

2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKMRNJLFMISMT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357473 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99333-54-7 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of L-phenylalanine with glyoxylic acid under acidic conditions to form the oxazolidine ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as p-toluenesulfonic acid to accelerate the reaction and improve the efficiency. The product is then purified through crystallization or chromatography techniques to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF).

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, typically in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Oxazolidine derivatives with additional oxygen functionalities.

Reduction: Amino alcohols with an open-chain structure.

Substitution: Phenyl-substituted oxazolidineacetic acid derivatives.

Scientific Research Applications

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antibiotics and antiviral drugs.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

2-Oxo-4-phenyl-3-oxazolidinepropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

2-Oxo-4-phenyl-3-thiazolidineacetic acid: Contains a thiazolidine ring instead of an oxazolidine ring.

2-Oxo-4-phenyl-3-oxazolidinebutyric acid: Features a butyric acid moiety instead of acetic acid.

Uniqueness

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is unique due to its specific chiral configuration and the presence of the oxazolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile intermediate make it a valuable compound in both research and industrial applications.

Biological Activity

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a chiral compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

This compound is characterized by an oxazolidine ring structure, a phenyl group, and an acetic acid moiety. Its unique chiral configuration contributes to its biological activity, making it a valuable compound in drug development and organic synthesis.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral properties. It has been implicated in the inhibition of viral replication mechanisms, particularly against RNA viruses. For instance, preliminary data suggest that it may act as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The compound's structural features allow it to interact effectively with viral proteins, potentially leading to significant antiviral effects .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property makes it a candidate for further investigation in treating inflammatory diseases.

Anticancer Activity

In addition to its antiviral and anti-inflammatory properties, this compound has shown promise in anticancer research. Studies have reported its ability to induce apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The compound's mechanism may involve the activation of apoptotic pathways and the downregulation of oncogenes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation.

- Protein-Ligand Interactions : Its structure allows for effective binding to target proteins, disrupting their normal function.

- Modulation of Signaling Pathways : It can influence various signaling pathways related to inflammation and cell survival.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study investigating the inhibitory effects of this compound on SARS-CoV-2 Mpro revealed an IC50 value indicating significant potency against this target. The compound was found to bind effectively within the active site of Mpro, inhibiting its enzymatic activity and thereby reducing viral replication rates .

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study assessed the anti-inflammatory effects of this compound using animal models of acute inflammation. Results showed a marked reduction in inflammatory markers and symptoms when treated with this compound compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Oxo-4-phenyl-3-thiazolidineacetic acid | Thiazolidine | Moderate anti-inflammatory | Contains thiazolidine ring |

| 2-Oxo-4-methyl-3-oxazolidineacetic acid | Oxazolidine | Antiviral | Methyl substitution affects potency |

| 2-Oxo-4-(p-tolyl)-3-oxazolidineacetic acid | Oxazolidine | Anticancer | Enhanced binding affinity due to p-tolyl group |

Q & A

Basic: What are the standard synthetic routes for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid?

Answer:

The compound is typically synthesized via cyclocondensation of phenylglycine derivatives with ketones or aldehydes, followed by oxidation. For instance, oxazolidinone rings can form through the reaction of β-amino alcohols with carbonyl compounds under acidic catalysis . Alternatively, chiral oxazolidine scaffolds are constructed using enantioselective methods, such as asymmetric catalysis or resolution techniques, to ensure the (S)-configuration . Key steps include purification via recrystallization and validation by chiral HPLC to confirm stereochemical integrity .

Advanced: How can enantiomeric purity be determined and optimized during synthesis?

Answer:

Enantiomeric purity is quantified using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or polarimetry. Optimization involves adjusting reaction conditions (e.g., temperature, catalyst loading) and employing chiral auxiliaries like Evans’ oxazolidinones to enhance stereoselectivity . Dynamic kinetic resolution (DKR) or enzymatic catalysis may further improve enantiomeric excess (ee). NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., oxazolidinone ring protons at δ 4.0–5.5 ppm) and carbonyl carbons (δ 170–180 ppm) .

- IR Spectroscopy : Confirms C=O stretches (1700–1750 cm⁻¹) and N–H bends (if present) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₁NO₄; theoretical 221.19 g/mol) .

Advanced: How do computational methods predict its reactivity in asymmetric catalysis?

Answer:

Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. Software like Gaussian or Discovery Studio simulates interactions between the compound’s oxazolidine ring and substrates, identifying steric/electronic effects . Molecular docking studies assess binding affinities in catalytic pockets, aiding in ligand design for asymmetric hydrogenation or organocatalysis .

Basic: What are its primary applications in medicinal chemistry?

Answer:

The compound serves as a chiral building block for β-lactam antibiotics and peptide mimetics. Its oxazolidine ring mimics proline in bioactive peptides, enhancing metabolic stability . It also acts as a ligand in metal-catalyzed asymmetric reactions, such as aldol additions .

Advanced: How to resolve contradictions in reported catalytic efficiencies?

Answer:

Contradictions often arise from solvent polarity, temperature, or catalyst loading variations. Systematic reproducibility studies under controlled conditions (e.g., using DOE methodologies) isolate critical factors . Meta-analyses of kinetic data (e.g., Eyring plots) differentiate thermodynamic vs. kinetic control. Cross-validation with alternative techniques (e.g., fluorescence quenching for binding studies) clarifies mechanistic discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.